molecular formula C6H7N3O4 B3330706 (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol CAS No. 73332-78-2

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol

Cat. No.: B3330706
CAS No.: 73332-78-2
M. Wt: 185.14 g/mol
InChI Key: DZVRQBCYAQDGSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol involves several steps. One common method includes the reaction of 2-nitroimidazole with an appropriate oxirane derivative under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the hydroxyl group can yield various esters or ethers .

Scientific Research Applications

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its antimicrobial properties, particularly against Mycobacterium tuberculosis.

    Medicine: Potential use in developing new drugs for treating multi-drug resistant tuberculosis (MDR-TB) and extensive drug-resistant tuberculosis (XDR-TB).

    Industry: Used in the synthesis of various pharmaceuticals and agrochemicals

Comparison with Similar Compounds

Similar Compounds

  • (2-Methyl-6-nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol
  • 6-Nitro-2,3-dihydroimidazo[2,1-b]oxazole

Uniqueness

(6-Nitro-2,3-dihydroimidazo[2,1-b]oxazol-2-yl)methanol is unique due to its specific structure, which imparts distinct antimicrobial properties. Compared to similar compounds, it has shown higher efficacy against certain strains of Mycobacterium tuberculosis, making it a promising candidate for further drug development .

Properties

IUPAC Name

(6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c10-3-4-1-8-2-5(9(11)12)7-6(8)13-4/h2,4,10H,1,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVRQBCYAQDGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=NC(=CN21)[N+](=O)[O-])CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of silyl ether 89 (503 mg, 1.68 mmol) in a solution of 1% HCl in 95% EtOH (desilylation conditions described by Cunico et al., 1980) (27 mL) was stirred at room temperature for 6 h, and then stored at 4° C. for 2.5 d. The resulting solution was neutralised by dropwise addition of 7M NH3 in MeOH (2 mL) with stirring, and then concentrated to dryness and the residue was chromatographed on silica gel. Elution with 0-2% MeOH/CH2Cl2 firstly gave foreruns, and then further elution with 2-5% MeOH/CH2Cl2 gave (6-nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazol-2-yl)methanol (90) (reported by Sehgal et al., 1981 via reaction of 2,4-dinitroimidazole and glycidol) (299 mg, 97%) as a white solid (after trituration with CH2Cl2): mp (CH2Cl2) 166-169° C.; 1H NMR [(CD3)2SO] δ 8.10 (s, 1H), 5.40 (m, 1H), 5.27 (t, J=5.6 Hz, 1H), 4.36 (dd, J=10.5, 8.8 Hz, 1H), 4.11 (dd, J=10.5, 6.4 Hz, 1H), 3.80 (ddd, J=12.8, 5.4, 3.0 Hz, 1H), 3.65 (dd, J=12.8, 5.8, 3.9 Hz, 1H). Anal. (C6H7N3O4) C, H, N.
Name
silyl ether
Quantity
503 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
27 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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